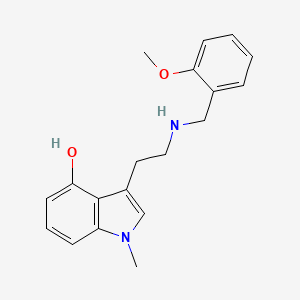

5-HT2 agonist-1 (free base)

Description

Overview of Serotonin (B10506) (5-HT) Receptor Families and Subtypes

The extensive family of 5-HT receptors is broadly categorized based on structural and functional characteristics. This classification is fundamental to understanding the specific actions of ligands that target these receptors.

The 5-HT receptors are divided into seven distinct families (5-HT1 to 5-HT7). The vast majority of these are G protein-coupled receptors (GPCRs), which are characterized by seven transmembrane domains. nih.gov These receptors, upon activation, initiate intracellular signaling cascades via their interaction with heterotrimeric G proteins. The 5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptor families all belong to this GPCR superfamily. ebi.ac.uk

In contrast, the 5-HT3 receptor family stands apart as the sole ligand-gated ion channel. wikipedia.org These receptors are pentameric structures that form a cation-selective channel through the cell membrane. Binding of serotonin directly opens this channel, leading to rapid depolarization of the neuron. This structural and mechanistic distinction underlies the different physiological roles and pharmacological profiles of 5-HT3 receptors compared to the GPCR families.

The 5-HT2 receptor family is a primary focus of neuropharmacological research and is composed of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. These subtypes share a high degree of sequence homology, particularly within their transmembrane domains, and all primarily couple to Gq/G11 proteins. wikipedia.orgcreative-diagnostics.com This coupling activates the phospholipase C (PLC) signaling pathway, leading to the production of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). creative-diagnostics.compatsnap.com

Despite their similarities, the subtypes exhibit important distinctions in tissue distribution and physiological function. The 5-HT2A receptor is highly expressed in the cerebral cortex, playing a key role in cognition, learning, and sensory perception. wikipedia.org The 5-HT2B receptor is found in the central nervous system, including the cerebellum and amygdala, but has a more prominent role in the periphery, particularly in the cardiovascular system where it is involved in cardiac development and function. reprocell.comwikipedia.org The 5-HT2C receptor is predominantly located in the central nervous system, with high concentrations in the choroid plexus, hippocampus, and cortex, and is a significant regulator of mood, appetite, and the release of other neurotransmitters like dopamine (B1211576). patsnap.comwikipedia.org These differences in distribution and function allow for the possibility of developing subtype-selective ligands to achieve specific therapeutic effects.

Fundamental Principles of Agonism at G Protein-Coupled Receptors (GPCRs)

Agonism is the process by which a ligand binds to and activates a receptor to produce a biological response. For GPCRs like the 5-HT2 family, this process is governed by specific molecular interactions and conformational changes.

Ligands typically interact with GPCRs at the orthosteric binding site. This is the primary, evolutionarily conserved pocket within the transmembrane helical bundle where the endogenous ligand, in this case serotonin, binds. Orthosteric agonists, including endogenous neurotransmitters and synthetic compounds, bind to this site and trigger the conformational changes necessary for receptor activation. nih.gov The binding is driven by a combination of forces, including ionic interactions, hydrogen bonds, and van der Waals forces between the ligand and specific amino acid residues within the binding pocket.

The activation of a GPCR is a dynamic process that is more complex than a simple on-off switch. Early theories were based on a two-state model , which posits that receptors exist in an equilibrium between an inactive state (R) and an active state (R). nih.govmonash.edu In this model, agonists bind with higher affinity to the R state, thereby shifting the equilibrium towards the active conformation and initiating signaling.

More contemporary models suggest that GPCRs can adopt a multitude of active conformations, a concept known as conformational selection . annualreviews.orgbiorxiv.org Different agonists may stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. This phenomenon is termed functional selectivity or biased agonism . oup.comwikipedia.org For example, one agonist at the 5-HT2A receptor might strongly activate the Gq/PLC pathway, while another might preferentially engage β-arrestin-mediated signaling. wikipedia.orgauctoresonline.org This principle has profound implications for drug design, as it suggests that ligands can be developed to fine-tune cellular responses, potentially maximizing therapeutic effects while minimizing side effects.

Contextual Significance of 5-HT2 Receptor Agonism in Neurobiology and Physiology

The activation of 5-HT2 receptors by agonists has a wide range of effects throughout the body, underscoring their importance as therapeutic targets.

5-HT2A Receptor Agonism: In the central nervous system, 5-HT2A receptor activation is integral to processes of higher-order cognition. wikipedia.org Studies have shown its crucial role in working memory by modulating the activity of pyramidal cells in the prefrontal cortex. nih.govnih.gov Agonism at 5-HT2A receptors can enhance the signal-to-noise ratio of neuronal firing, which is essential for cognitive functions. nih.gov It is also the primary mechanism through which classic psychedelic compounds exert their effects. wikipedia.org Peripherally, 5-HT2A agonism is involved in processes such as platelet aggregation and smooth muscle contraction.

5-HT2B Receptor Agonism: The physiological role of 5-HT2B receptor agonism is particularly prominent in the cardiovascular system. It is essential for normal cardiac development during embryogenesis and for maintaining the integrity of heart valve leaflets in adults. reprocell.comwikipedia.org However, excessive or prolonged agonism at 5-HT2B receptors has been linked to pathological conditions such as cardiac valve disease. wikipedia.orgpatsnap.com In the central nervous system, these receptors are involved in the regulation of serotonin release and have been implicated in the behavioral effects of certain drugs. wikipedia.org

5-HT2C Receptor Agonism: Agonism at 5-HT2C receptors is a key mechanism for regulating appetite and energy balance. Activation of these receptors in the hypothalamus can lead to decreased food intake and weight loss, which led to the development of 5-HT2C agonists for the treatment of obesity. patsnap.comwikipedia.org These receptors also play a significant role in modulating mood and anxiety and can inhibit the release of dopamine and norepinephrine (B1679862) in various brain regions. wikipedia.org This has made them a target for the development of treatments for psychiatric disorders. wikipedia.org

Data Tables

Properties of 5-HT2 Agonist-1 (free base)

The compound "5-HT2 agonist-1 (free base)" is described as a potent agonist at all three 5-HT2 receptor subtypes. medchemexpress.commedchemexpress.com It is identified in patent literature as a 3-(2-(aminoethyl)-indol-4-ol derivative. medchemexpress.comnih.gov

| Property | Value | Source |

| Target(s) | 5-HT2A, 5-HT2B, 5-HT2C Receptors | medchemexpress.commedchemexpress.com |

| IC50 (5-HT2A) | 10 nM | medchemexpress.commedchemexpress.com |

| IC50 (5-HT2B) | 8.3 nM | medchemexpress.commedchemexpress.com |

| IC50 (5-HT2C) | 1.6 nM | medchemexpress.commedchemexpress.com |

| Chemical Class | 3-(2-(aminoethyl)-indol-4-ol derivative | medchemexpress.comnih.gov |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Pharmacology of Selected 5-HT2 Receptor Ligands

The following table presents binding affinity (Ki) and functional potency (EC50) data for serotonin and other key ligands at the human 5-HT2 receptor subtypes, illustrating the varied pharmacological profiles that can be achieved.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Source |

| Serotonin (5-HT) | 5-HT2A | 13.2 | 178.3 | psu.edunih.gov |

| 5-HT2B | 0.57 | 39.4 | psu.edunih.gov | |

| 5-HT2C | 4.5 | 21.7 | psu.edunih.gov | |

| d-Norfenfluramine | 5-HT2A | 187 | 105 | psu.edu |

| 5-HT2B | 27 | 13 | psu.edu | |

| 5-HT2C | 56 | 27 | psu.edu | |

| DOI | 5-HT2A | 1.0 | 4.8 | nih.gov |

| 5-HT2B | 102 | - | nih.gov | |

| 5-HT2C | 2.5 | 1.3 | nih.gov | |

| Ketanserin | 5-HT2A | 1.0 | Antagonist | monash.edu |

| 5-HT2B | 186 | Antagonist | monash.edu | |

| 5-HT2C | 158 | Antagonist | monash.edu |

Ki (inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Role in Cortical Function and Neuronal Excitability

The cerebral cortex, the brain's outer layer responsible for higher cognitive functions, is densely populated with 5-HT2A receptors, making them key modulators of cortical activity. frontiersin.orgpnas.org Activation of 5-HT2A receptors, in particular, has profound effects on neuronal excitability.

Electrophysiological studies have demonstrated that 5-HT2A receptor activation generally leads to a depolarization of pyramidal neurons, the principal excitatory neurons in the cortex. nih.gov This excitatory effect is mediated by a reduction in potassium currents and an increase in excitatory postsynaptic currents (EPSCs). pnas.org For instance, the 5-HT2A/2C receptor agonist DOI has been shown to increase the firing rate of cortical neurons. frontiersin.org This increase in neuronal excitability can also be accompanied by a transient increase in the size of dendritic spines, the small protrusions on dendrites that receive synaptic inputs, as observed with the 5-HT2 agonist DOI. pnas.orgum.edu.mt

The effects of 5-HT2A agonism on neuronal excitability are not uniform across all cortical neurons. Studies have shown that while it excites pyramidal neurons, it can also enhance the activity of certain inhibitory interneurons, leading to a complex modulation of cortical circuits. plos.orgfrontiersin.org For example, serotonin application increases the firing of fast-spiking interneurons via 5-HT2 receptors, while decreasing the firing of pyramidal neurons through 5-HT1A receptors. plos.org

The 5-HT2C receptor also plays a role in regulating neuronal excitability. Studies using 5-HT2C receptor mutant mice have suggested that these receptors contribute to a tonic inhibitory role in membrane excitability. nih.gov Agonism at 5-HT2B and 5-HT2C receptors has been shown to increase motoneuron excitability. physiology.org

The following table summarizes the effects of various 5-HT2 agonists on cortical function and neuronal excitability based on research findings:

| Agonist | Receptor Target(s) | Key Finding |

| 5-HT2 agonist-1 (free base) | 5-HT2A, 5-HT2B, 5-HT2C | Potent agonist with high affinity for all three subtypes, particularly 5-HT2C. jneurosci.org |

| DOI | 5-HT2A/2C | Increases firing rate of cortical neurons. frontiersin.org Induces a transient increase in dendritic spine size. pnas.orgum.edu.mt |

| α-methyl-5-HT | 5-HT2 | Mimics the excitatory effects of serotonin on young pyramidal neurons. jneurosci.org |

| TCB-2 | 5-HT2A | Increases the basal firing rate of medial substantia nigra pars reticulata neurons. jneurosci.orgnih.gov |

| mCPP | 5-HT2C > 5-HT2B > 5-HT2A | Inhibits firing activity in the orbitofrontal cortex, an effect mediated by both 5-HT2A and 5-HT2C receptors. nih.gov |

| BW723C86 | 5-HT2B | Did not affect dopamine release in the nucleus accumbens or the firing rate of ventral tegmental area dopamine cells. um.edu.mt |

Involvement in Neural Circuit Modulation (e.g., Basal Ganglia, Prefrontal Cortex)

The modulatory influence of 5-HT2 receptor agonism extends to complex neural circuits, including the basal ganglia and the prefrontal cortex (PFC), which are critical for motor control, motivation, and executive functions.

Basal Ganglia:

The basal ganglia are a group of subcortical nuclei that are integral to motor control, learning, and reward. Serotonergic projections from the raphe nuclei heavily innervate the basal ganglia, where 5-HT2A and 5-HT2C receptors are expressed. nih.govnih.gov Agonism at these receptors can significantly modulate the activity within these circuits.

Research has shown that 5-HT2A receptor stimulation has a preferential modulatory action on the associative/limbic territories of the basal ganglia. nih.govjneurosci.org For example, the 5-HT2A agonist TCB-2 has been found to specifically increase the activity of neurons in the medial substantia nigra pars reticulata (SNr) and enhance information processing through the direct striato-nigral pathway. jneurosci.orgnih.gov Furthermore, activation of 5-HT2A receptors can depolarize neurons in the nucleus accumbens, a key component of the brain's reward system. nih.gov

Prefrontal Cortex:

The prefrontal cortex (PFC) is a hub for higher-order cognitive functions and is densely innervated by serotonergic neurons. 5-HT2A receptors are highly expressed in the PFC, particularly on pyramidal neurons. nih.govresearchgate.net Activation of these receptors in the PFC can modulate the release of other neurotransmitters, including dopamine. nih.govresearchgate.net

Studies using the 5-HT2A/2C agonist DOI have shown that its administration into the PFC increases the firing rate and burst firing of dopamine neurons in the ventral tegmental area (VTA) and enhances dopamine release in both the VTA and the PFC. nih.gov This suggests that 5-HT2A receptors in the PFC can exert an excitatory control over the mesocorticolimbic dopamine system. nih.gov This modulation of PFC circuits is thought to be relevant to the therapeutic actions of atypical antipsychotic drugs, which often have antagonist properties at 5-HT2A receptors. psu.edu

The following table presents detailed research findings on the modulation of neural circuits by 5-HT2 agonists:

| Agonist | Receptor Target(s) | Neural Circuit | Key Finding |

| TCB-2 | 5-HT2A | Basal Ganglia (medial SNr) | Increases basal firing rate and enhances cortically evoked inhibitory responses. jneurosci.orgnih.gov |

| DOI | 5-HT2A/2C | Prefrontal Cortex -> VTA | Increases firing rate and burst firing of VTA dopamine neurons and enhances dopamine release in the PFC and VTA. nih.gov |

| WAY-163909 | 5-HT2C | Basal Ganglia (Nucleus Accumbens, Striatum) | At higher doses, it increased dopamine release in the cortex and decreased it in the nucleus accumbens. mdpi.com |

| Ro 60-0175 | 5-HT2C | Mesolimbic Dopaminergic System | Inhibited dopamine release in the nucleus accumbens and the firing rate of VTA dopamine cells. um.edu.mt |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol |

InChI |

InChI=1S/C19H22N2O2/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2/h3-9,13,20,22H,10-12H2,1-2H3 |

InChI Key |

LIJXYAFGSPXNAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC |

Origin of Product |

United States |

Molecular Pharmacology of 5 Ht2 Agonist 1 Free Base at 5 Ht2 Receptors

Receptor Binding Kinetics and Thermodynamics

The interaction of "5-HT2 Agonist-1 (Free Base)" with 5-HT2 receptors is characterized by complex binding kinetics and thermodynamics, reflecting the dynamic nature of these G protein-coupled receptors (GPCRs).

Affinity and Selectivity Profiling of 5-HT2 Agonist-1 across 5-HT2A, 5-HT2B, and 5-HT2C Subtypes

"5-HT2 Agonist-1 (Free Base)" demonstrates high affinity for all three 5-HT2 receptor subtypes, with a degree of selectivity. Generally, the R(-)-isomer of this compound binds with higher affinity to 5-HT2 receptors compared to its S(+)-isomer. nih.govacs.org Studies have shown that it is a potent and selective agonist at 5-HT2 binding sites. nih.gov Its affinity is typically highest for the 5-HT2A receptor, followed by the 5-HT2C and 5-HT2B receptors.

The affinity constants (Ki) can vary depending on the experimental conditions and the tissue or cell line used. For instance, in rat cortical homogenates, the R(-)-isomer of DOI, our model for "5-HT2 Agonist-1 (Free Base)," displays high affinity for 5-HT2 sites. nih.gov In human cloned receptors, this compound also shows high affinity. nih.gov The binding affinity of "5-HT2 Agonist-1 (Free Base)" at human 5-HT2A and 5-HT2C receptors can differ from that at mouse receptors, though it generally retains its selectivity profile across species. nih.gov

| Receptor Subtype | Reported Affinity (Ki) Range (nM) | Species | Reference |

| 5-HT2A | 1.26 - 19 | Rat, Human | nih.govnih.gov |

| 5-HT2B | ~260 (low affinity) | Human | nottingham.ac.uk |

| 5-HT2C | 30 - 70 | Rat | nih.gov |

This table presents a range of reported affinity values for (R)-DOI, which serves as the model for "5-HT2 Agonist-1 (Free Base)". Actual values can vary based on experimental setup.

Thermodynamic studies of ligand binding to 5-HT2 receptors are less common but provide valuable insights. The binding of agonists is often an enthalpy-driven process, which can be influenced by temperature. mdpi.com The binding of "5-HT2 Agonist-1 (Free Base)" is a stereoselective process, with the R-enantiomer showing a significantly higher affinity than the S-enantiomer. nih.gov

Orthosteric Binding Site Interactions and Specific Residues

"5-HT2 Agonist-1 (Free Base)" binds to the orthosteric binding pocket of the 5-HT2 receptors, which is located within the transmembrane (TM) helix bundle. nih.gov The binding is anchored by a crucial salt bridge between the protonated amine of the agonist and a highly conserved aspartate residue in TM3, specifically D1553.32. wikipedia.orgupenn.edu

Several other residues within the binding pocket contribute to the high-affinity binding of this agonist through various interactions:

Hydrophobic interactions: Residues such as V1563.33, V2355.39, W3366.48, and F3396.51 form a hydrophobic pocket that accommodates the agonist. upenn.edumdpi.com

π-stacking interactions: The aromatic ring of the agonist can engage in π-stacking interactions with aromatic residues like F3406.52. upenn.edu

Hydrogen bonds: Serine residues in TM5, such as S5.43 and S5.46, can form hydrogen bonds with the methoxy (B1213986) groups of the agonist, contributing to its binding and selectivity. mdpi.comacs.org

Molecular dynamics simulations suggest that the interaction of "5-HT2 Agonist-1 (Free Base)" with residues on TM5 (V5.39, G5.42, S5.43, and S5.46) and TM6 (W6.48 and F6.51) is critical for inducing the conformational changes required for receptor activation. mdpi.com

Competition Binding Studies with Reference Ligands

Competition binding assays are a cornerstone for characterizing the affinity of "5-HT2 Agonist-1 (Free Base)". In these experiments, the ability of the agonist to displace a radiolabeled antagonist, such as [3H]ketanserin for 5-HT2A receptors or [3H]mesulergine for 5-HT2C receptors, is measured. nih.govnih.gov

These studies consistently show that "5-HT2 Agonist-1 (Free Base)" potently displaces these reference ligands, confirming its high affinity. nih.gov Interestingly, competition curves for this agonist against antagonist radioligands often exhibit Hill coefficients significantly less than unity, suggesting that the agonist binds to more than one state of the receptor, typically a high-affinity, G protein-coupled state and a low-affinity, uncoupled state. nih.govpsu.edu The presence of guanine (B1146940) nucleotides like Gpp(NH)p, which uncouple G proteins from the receptor, shifts these competition curves to the right and increases the Hill coefficient closer to one, indicating a loss of the high-affinity binding state. nih.govpsu.edu

Receptor Conformational Dynamics and Activation Mechanisms

The binding of "5-HT2 Agonist-1 (Free Base)" induces a cascade of conformational changes within the 5-HT2 receptor, leading to its activation and subsequent intracellular signaling.

Agonist-Induced Conformational Changes (e.g., Transmembrane Helices, Ionic Lock, NPxxY motif, Toggle Switch)

Upon binding of "5-HT2 Agonist-1 (Free Base)," the 5-HT2 receptor undergoes a series of dynamic structural rearrangements. These changes are crucial for the transition from an inactive to an active state.

Transmembrane Helices: A key event in receptor activation is the outward movement of the intracellular end of TM6 relative to TM3. bmbreports.org This movement is initiated by the interactions of the agonist in the binding pocket. Molecular dynamics simulations show increased flexibility in the intracellular ends of TM5 and TM6 when the agonist is bound. mdpi.com

Ionic Lock: In the inactive state, a salt bridge between an arginine residue in the conserved DRY motif on TM3 (R3.50) and a glutamate (B1630785) residue on TM6 (E6.30) helps to stabilize the receptor in an inactive conformation. nih.gov Agonist binding leads to the disruption of this "ionic lock". mdpi.comnih.gov Simulations of the 5-HT2A receptor with our model agonist show that the ionic lock is broken a significant portion of the time, which is a hallmark of receptor activation. mdpi.com

NPxxY Motif: The NPxxY motif in TM7 is another critical region for receptor activation. The tyrosine residue (Y7.53) in this motif is believed to act as a "tyrosine toggle switch". mdpi.comnih.gov Agonist binding can alter the conformation of this motif, which is involved in the rearrangement of a hydrogen-bonding network upon activation. researchgate.net

Toggle Switch: A highly conserved tryptophan residue in TM6 (W6.48) acts as a "toggle switch". nih.gov The interaction of the agonist with this residue can induce a conformational change, or "flip," which is transmitted through the receptor, leading to the rearrangement of the intracellular G protein-binding site. mdpi.comresearchgate.net

Role of G Protein Coupling in Receptor Stabilization and Activation

The 5-HT2 receptors are G protein-coupled receptors that primarily couple to Gαq/11 proteins. nih.govspringermedizin.de The coupling of a G protein to the intracellular face of the receptor is essential for stabilizing the high-affinity, active conformation of the receptor. psu.edunih.gov

When "5-HT2 Agonist-1 (Free Base)" binds to the receptor, it promotes a conformation that has a high affinity for the G protein. The subsequent binding of the G protein to the receptor-agonist complex stabilizes this active state, prolonging the signaling event. psu.edu As mentioned earlier, the presence of G proteins is responsible for the high-affinity state observed in competition binding studies. nih.gov The uncoupling of the G protein, either by guanine nucleotides or by cellular regulatory mechanisms, leads to the receptor reverting to a low-affinity state for the agonist. psu.edu This dynamic interplay between the agonist, the receptor, and the G protein is fundamental to the molecular pharmacology of "5-HT2 Agonist-1 (Free Base)".

Intermediate Receptor Conformations

The activation of G protein-coupled receptors (GPCRs), including the 5-HT2 receptor family, is not a simple binary switch between "on" and "off" states. Instead, agonist binding is understood to modulate a complex energy landscape, stabilizing various receptor conformations. nih.govplos.org Research indicates the existence of intermediate conformational states that are distinct from the fully inactive (apo) or fully active, G protein-bound states. biorxiv.orgpsu.edu

These intermediate conformations can be crucial for the initiation of signal transduction. For instance, studies on the 5-HT2A receptor have identified a "partially-open" conformation that lies between the active and inactive states. biorxiv.org This suggests that the binding of an agonist like 5-HT2 agonist-1 likely induces a series of gradual conformational changes, rather than an instantaneous shift to a fully active state. The presence of these intermediate states is a key aspect of the receptor's functional selectivity, where different agonists can stabilize distinct conformations, leading to varied downstream signaling outcomes. nih.govacs.org The stabilization of these intermediate states can be influenced by the specific chemical structure of the agonist, highlighting the importance of ligand-specific interactions in determining the receptor's response. acs.org

Ligand-Receptor Interaction Modeling

To understand the precise molecular interactions between 5-HT2 agonist-1 and the 5-HT2 receptor, computational modeling techniques are indispensable. These methods provide a detailed, atomistic view of the binding process that is often difficult to capture through experimental techniques alone.

Molecular Docking Simulations of 5-HT2 Agonist-1 at 5-HT2 Receptors

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor. nih.gov For 5-HT2 agonist-1, docking simulations would be performed against a structural model of the 5-HT2 receptor, often derived from a cryo-electron microscopy (cryo-EM) or crystal structure. wustl.eduacs.org

These simulations reveal key interactions that anchor the agonist within the binding pocket. For aminergic GPCRs like the 5-HT2 receptors, a crucial interaction is the salt bridge formed between the protonated amine group of the agonist and a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp155 in the 5-HT2A receptor. sdu.dkacnp.orgbmbreports.org Additionally, aromatic residues within the binding pocket, such as tryptophan and phenylalanine, are known to form π–π stacking interactions with the aromatic portions of ligands. bmbreports.org The binding of 5-HT2 agonist-1 is also likely stabilized by hydrogen bonds with specific residues, such as a serine residue in TM5. biologists.com

The table below summarizes the key amino acid residues in the 5-HT2A receptor that are predicted to form significant interactions with a typical agonist like 5-HT2 agonist-1, based on general findings from docking studies of similar compounds. rsc.orgacs.orgnih.govnih.gov

| Interacting Residue | Location | Type of Interaction |

| Asp155 | TM3 | Ionic Bond/Salt Bridge |

| Ser242 | TM5 | Hydrogen Bond |

| Trp336 | TM6 | π–π Stacking |

| Phe339 | TM6 | Hydrophobic |

| Phe340 | TM6 | π–π Stacking |

Molecular Dynamics (MD) Simulations of 5-HT2 Agonist-1 and 5-HT2 Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comresearchgate.net These simulations, often run for microseconds, allow researchers to observe the stability of the docked pose and the conformational changes induced in the receptor by the binding of 5-HT2 agonist-1. mdpi.combiorxiv.org

MD simulations have been instrumental in understanding the activation mechanism of 5-HT2 receptors. For example, simulations have shown that agonist binding can lead to the breaking of an "ionic lock" between residues at the intracellular ends of TM3 and TM6. mdpi.com This event is a critical step in the conformational rearrangement that allows the receptor to couple with intracellular G proteins. The simulations can also reveal the role of specific residues, known as "micro-switches," in transmitting the conformational change from the ligand-binding pocket to the G protein-coupling domain. acs.org The dynamic behavior of the complex, including the flexibility of different receptor domains, can be analyzed to understand how 5-HT2 agonist-1 stabilizes an active or intermediate receptor state. nih.gov

Free Energy Calculations in Ligand-Receptor Binding

To quantify the binding affinity of 5-HT2 agonist-1 to the 5-HT2 receptor, free energy calculations are employed. These calculations provide a more rigorous estimate of the binding strength than docking scores and can be used to compare the affinity of different ligands. researcher.lifenih.gov

One common method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.netnih.gov In these methods, the binding free energy is calculated by combining the molecular mechanics energy of the complex with a continuum solvation model. acs.org This allows for the decomposition of the binding energy into different components, such as electrostatic and van der Waals interactions, providing insight into the driving forces of binding. researchgate.net

The table below illustrates a hypothetical breakdown of the binding free energy for the 5-HT2 agonist-1 and 5-HT2 receptor complex, as would be determined by an MM/PBSA calculation.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | +30.2 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -41.2 |

More computationally intensive but often more accurate methods, such as free energy perturbation (FEP), can also be used. nih.govnih.gov FEP calculations simulate a non-physical "alchemical" transformation of the ligand into solvent, allowing for a direct calculation of the change in free energy upon binding. These calculations have been used to quantify the thermodynamic driving force for the conformational changes induced by an agonist, showing that an agonist can impart a significant driving force for the receptor to adopt an active state. nih.govplos.orgnih.govplos.org

Intracellular Signaling Cascades Mediated by 5 Ht2 Agonist 1 Free Base

G Protein-Dependent Signaling Pathways

The canonical signaling mechanism for 5-HT2A receptors following agonist binding is through the activation of heterotrimeric G proteins. wikipedia.org

Gq/G11 Protein Coupling and Activation

5-HT2A receptors preferentially couple to the Gq/G11 family of G proteins. wikipedia.orgspringermedizin.denih.gov Upon binding of an agonist such as 5-HT2 agonist-1 (free base), the receptor undergoes a conformational change. uniprot.org This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the heterotrimeric G protein, leading to the dissociation of the Gαq/11 subunit from the Gβγ complex. wikipedia.org Both the activated Gαq/11 and the Gβγ dimer are then free to interact with downstream effector proteins. While 5-HT2A and 5-HT2C receptors both stimulate phospholipase C, the 5-HT2A receptor shows a significantly lower level of agonist-independent, or constitutive, activity compared to the 5-HT2C receptor. nih.gov

Phospholipase C (PLC) Activation and Downstream Effectors (IP3, DAG, PKC, Ca2+ mobilization)

The dissociated Gαq/11 subunit directly activates the enzyme Phospholipase C (PLC). wikipedia.orgspringermedizin.denih.gov PLC is a crucial enzyme that catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uniprot.orgspringermedizin.deresearchgate.net

IP3 and Ca2+ Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. springermedizin.deresearchgate.net This binding triggers the release of sequestered calcium ions (Ca2+) into the cytosol, leading to a rapid increase in the intracellular Ca2+ concentration. uniprot.orgspringermedizin.deeurofinsdiscovery.com This mobilization of calcium is a hallmark of 5-HT2A receptor activation and can be measured to determine the functional activity of agonists. acs.org

DAG and PKC Activation : DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). wikipedia.orgpnas.org Activated PKC can then phosphorylate a variety of cellular proteins, thereby modulating their activity and influencing numerous cellular functions. pnas.org Studies have shown that direct activation of PKC is sufficient to induce receptor internalization, and its inhibition can prevent this process, indicating its necessary role in 5-HT2A receptor regulation. pnas.org

The activation of the PLC pathway has been demonstrated with numerous 5-HT2A agonists. For instance, the hallucinogenic agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) evokes robust activation of this cascade, leading to increased levels of phospho-PLC, pPKC, IP3, and DAG. nih.gov

Table 1: G Protein-Dependent Signaling by 5-HT2A Agonists

| Agonist | Primary G Protein | Key Downstream Events | Research Finding |

| Serotonin (B10506) (5-HT) | Gq/G11 | PLC activation, IP3 & DAG production, Ca2+ release. springermedizin.denih.gov | Induces robust calcium mobilization and phosphoinositide hydrolysis. nih.govresearchgate.net |

| DOI | Gq/G11 | Strong activation of PLC, PKC, and Ca2+ mobilization. nih.gov | Evokes an enhanced signaling response compared to the non-hallucinogenic agonist lisuride (B125695). nih.gov |

| LSD | Gq/G11 | Potent Gq/11 activation and subsequent calcium release. researchgate.net | Exhibits higher potency for Gq/11 activation than for calcium release, showing functional selectivity. researchgate.net |

| Lisuride | Gq/G11 | Activates PLC pathway, but to a lesser extent than DOI. nih.gov | Behaves as a partial agonist in calcium mobilization assays. researchgate.netacs.org |

Other G Protein Coupling Profiles (e.g., Gi/o)

While Gq/11 is the primary partner, evidence suggests that 5-HT2A receptors can exhibit promiscuous coupling to other G protein families, such as Gi/o. acs.org This can occur under specific circumstances, such as the formation of receptor heteromers. For example, when the 5-HT2A receptor forms a heteromeric complex with the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, it can switch its coupling preference from Gαq to Gαi. csic.esfrontiersin.org This alteration in G protein coupling leads to the modulation of different downstream signaling pathways, such as the inhibition of adenylyl cyclase. csic.es This functional plasticity highlights the complexity of signaling that can be initiated by a 5-HT2 agonist.

G Protein-Independent Signaling Pathways

In addition to canonical G protein-mediated signaling, 5-HT2A receptor activation by an agonist can trigger pathways that are independent of G protein activation, most notably those mediated by β-arrestins.

β-Arrestin Recruitment and Signaling

Agonist binding to the 5-HT2A receptor promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). uniprot.orgnih.gov The recruitment of β-arrestin to the receptor can have two major consequences:

Desensitization and Internalization : β-arrestin binding sterically hinders the receptor's ability to couple with G proteins, leading to signal desensitization. It also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin) to promote receptor internalization. nih.gov

Independent Signaling : Beyond its role in desensitization, β-arrestin can act as a signal transducer itself, initiating its own wave of signaling cascades. uniprot.orgnih.gov

Interestingly, the degree to which an agonist engages the β-arrestin pathway can differ, a phenomenon known as "biased agonism". For example, the endogenous agonist serotonin utilizes a β-arrestin-2-dependent mechanism for some of its effects, whereas the synthetic agonist DOI can produce similar effects independent of β-arrestin-2. nih.govpnas.org This suggests that the chemical nature of the agonist dictates the specific conformation the receptor adopts, which in turn determines its preference for coupling to either G proteins or β-arrestins. nih.gov

ERK1/2 (Extracellular Signal-Regulated Kinase) Pathway Activation

Activation of the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a significant downstream consequence of 5-HT2A receptor stimulation. arvojournals.org This pathway can be activated through multiple upstream mechanisms initiated by 5-HT2A agonists:

Gq/PKC-Dependent Activation : The Gq/11-PLC-DAG-PKC pathway can lead to the activation of the Raf/MEK/ERK cascade. arvojournals.org

β-Arrestin-Dependent Activation : β-arrestin can serve as a scaffold protein, bringing together components of the MAPK cascade and facilitating ERK1/2 activation. nih.gov

Studies in neuronal cultures have shown that serotonin-induced ERK1/2 activation is dependent on β-arrestin-2. nih.gov Conversely, the agonist DOI appears to activate ERK1/2 through β-arrestin-2-independent pathways. pnas.org The hallucinogenic agonist DOI has been shown to produce higher levels of phosphorylated ERK compared to the non-hallucinogenic agonist lisuride, indicating that the magnitude and kinetics of ERK activation may be a key differentiator between the actions of various 5-HT2 agonists. nih.gov

Table 2: G Protein-Independent Signaling by 5-HT2A Agonists

| Agonist | β-Arrestin Recruitment | ERK1/2 Activation | Research Finding |

| Serotonin (5-HT) | Induces β-arrestin-2 translocation to the receptor. nih.gov | Activates ERK1/2 in a β-arrestin-2-dependent manner. nih.govpnas.org | Endogenous agonist that utilizes β-arrestin for specific signaling outputs. pnas.org |

| DOI | Induces receptor internalization, but this can be β-arrestin independent in some systems. nih.govpnas.org | Activates ERK1/2, but this is independent of β-arrestin-2. pnas.org | A synthetic agonist that can bypass the β-arrestin-2 requirement for certain downstream effects. pnas.org |

| Quipazine | Induces robust translocation of β-arrestin-2 to the plasma membrane. nih.gov | Not specified in provided context. | Demonstrates clear engagement with the β-arrestin pathway. nih.gov |

| Lisuride | Not specified in provided context. | Induces ERK1/2 phosphorylation, but to a lesser degree than DOI. nih.gov | Shows a distinct signaling signature with weaker ERK activation compared to hallucinogenic agonists. nih.gov |

Tyrosine Kinase Pathway Activity

The 5-HT2A receptor is functionally coupled to the activation of tyrosine kinase pathways, a critical component of its signaling repertoire in various tissues, including the vasculature and the central nervous system. psu.edufrontiersin.org Activation of the receptor by an agonist like 5-HT2 agonist-1 leads to the stimulation of non-receptor tyrosine kinases, such as those of the Src family. nih.govnih.gov

In vascular smooth muscle cells, agonist-induced contraction is partly dependent on the activation of Src. nih.govnih.gov Studies have demonstrated that stimulation of the 5-HT2A receptor leads to increased tyrosine phosphorylation of several intracellular proteins. nih.gov This process can occur independently of other signaling arms of the receptor, such as phospholipase C (PLC) activation. psu.edu For instance, in rat aortic myocytes, the 5-HT2A receptor utilizes Src, but not necessarily protein kinase C (PKC) or phosphoinositide 3-kinase (PI-3-K), to stimulate the Erk mitogen-activated protein kinase (MAPK) pathway. nih.gov Evidence suggests a physical association between the 5-HT2A receptor and c-Src, placing Src activation as an early and pivotal event in the signaling cascade leading to cellular responses like vasoconstriction. nih.gov

STAT3 and JAK2 Interactions

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade engaged by 5-HT2A receptor activation. nih.govphysiology.org Stimulation of the receptor by an agonist can lead to the rapid and transient activation of JAK2 and subsequently STAT3. nih.govnih.gov

This activation has been observed in various cell types, including human choriocarcinoma cells and skeletal muscle myoblasts. nih.govsdbonline.orgresearchgate.net In JEG-3 human choriocarcinoma cells, the selective 5-HT2A agonist DOI was shown to induce phosphorylation of JAK2 and STAT3. nih.govresearchgate.net This activation is crucial, as inhibiting JAK2 with the inhibitor AG490 prevents the agonist-induced phosphorylation of not only STAT3 but also ERK1/2, suggesting that JAK2 activation is an essential upstream event for both pathways in this context. nih.gov Furthermore, co-immunoprecipitation experiments have shown that upon serotonin stimulation, STAT3 can be found in a complex with both JAK2 and the 5-HT2A receptor itself, indicating a close physical and functional association. nih.govsdbonline.org The activation of this pathway is linked to cellular processes such as growth, survival, and differentiation. nih.govresearchgate.net

Rac1 Activation

A novel signaling mechanism for the 5-HT2A receptor involves the activation of the small G protein Rac1, a key regulator of the actin cytoskeleton and dendritic spine morphology. nih.govbohrium.com Agonist stimulation of the 5-HT2A receptor can activate the enzyme transglutaminase (TGase). nih.govnih.gov This activated TGase then catalyzes a post-translational modification called "serotonylation," where a serotonin molecule (acting as a proxy for the agonist's effect) is covalently attached to Rac1. nih.govnih.gov

This transamidation of Rac1 blocks its GTP-hydrolyzing activity, locking it in a constitutively active state. nih.gov This activation is transient, with studies in rat cortical cell lines showing a significant increase in Rac1 activity after 5 to 15 minutes of agonist treatment, which returns to baseline after 30 minutes. nih.govnih.gov This mechanism is distinct from canonical G-protein signaling and represents a novel effector pathway. nih.gov The activation of Rac1 via this TGase-dependent mechanism has been implicated in the regulation of dendritic spine morphology, a crucial aspect of synaptic plasticity. bohrium.comjneurosci.org Interestingly, while some studies show agonist stimulation of 5-HT2A receptors activates Rac1, others performed in the hippocampus have found that a 5-HT2A agonist (TCB-2) can inhibit Rac1 activity, suggesting that the regulatory effects may be context- and tissue-dependent. frontiersin.org

Biased Agonism and Functional Selectivity of 5-HT2 Agonist-1

The concept of biased agonism, or functional selectivity, is central to understanding the pharmacology of the 5-HT2A receptor. researchgate.netnih.gov This phenomenon describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, which in turn preferentially activate a subset of the available downstream signaling pathways. nih.govacs.org This means that an agonist is not simply "on" or "off" but can selectively direct cellular signaling traffic down one road while ignoring another, leading to distinct physiological outcomes. researchgate.netwikipedia.org

Differential Activation of G Protein vs. β-Arrestin Pathways

The primary signaling dichotomy studied for 5-HT2A receptor biased agonism is the differential activation of G protein-mediated pathways (typically Gαq) versus β-arrestin-mediated pathways. researchgate.netresearchgate.net While the canonical pathway involves Gαq coupling to stimulate PLC, the receptor can also recruit β-arrestins (β-arrestin-1 and β-arrestin-2). frontiersin.orgacs.org

Different agonists for the 5-HT2A receptor exhibit varying degrees of bias between these two pathways. For example, the prototypical hallucinogen lysergic acid diethylamide (LSD) has been shown to be a β-arrestin biased agonist at the 5-HT2A receptor in some studies. frontiersin.org In contrast, the related but non-hallucinogenic compound lisuride is considered a G protein biased agonist. frontiersin.org Researchers have developed and characterized novel ligands that are highly biased toward one pathway. For instance, certain compounds in the 25CN-NBOH series have been identified as the first efficacious β-arrestin-2-biased 5-HT2A receptor agonists. acs.org Conversely, other ligands have been designed to selectively engage the Gq pathway. nih.gov This differential activation is critical, as evidence suggests that Gq signaling is primarily responsible for the psychedelic effects associated with some agonists, whereas β-arrestin signaling may be linked to other therapeutic outcomes or receptor regulation. researchgate.netnih.gov

Table 1: Pathway Bias of Selected 5-HT2A Receptor Agonists

Compound Primary Signaling Bias Associated Effects/Properties Reference Lisuride G Protein Non-hallucinogenic, potential antidepressant-like activities nih.gov LSD (Lysergic acid diethylamide) β-Arrestin (in some assays) Hallucinogenic nih.gov 25CN-NBOH Analogues (e.g., 4a, 4b) β-Arrestin Efficacious β-arrestin-2-biased agonists nih.gov DOI (2,5-Dimethoxy-4-iodoamphetamine) G Protein / β-Arrestin Hallucinogenic, potent Gq activator [15, 20]

Impact of Ligand Structure on Signaling Bias

The specific chemical structure of an agonist is the determining factor for its signaling bias. researchgate.netnih.gov Subtle modifications to a ligand's scaffold can dramatically alter its preference for G protein versus β-arrestin pathways. acs.org Molecular docking and structural studies have begun to reveal the specific interactions within the receptor's binding pocket that govern this selectivity.

For example, studies on phenylalkylamine derivatives (the "2C-X" series) found that the lipophilicity of the substituent at the 4-position correlated with efficacy, but the correlation was stronger for Gαq activation than for β-arrestin-2 recruitment. nih.gov This suggests that the accommodation of this part of the ligand into a specific hydrophobic pocket of the receptor helps drive G protein signaling. nih.gov Similarly, the development of β-arrestin-biased agonists from the 25CN-NBOH scaffold revealed that removing a specific hydrogen bond interaction between the ligand and the receptor's Ser159 residue had a much greater negative impact on Gαq signaling than on β-arrestin recruitment, thereby creating a β-arrestin-biased profile. acs.org Cryo-electron microscopy structures have shown that β-arrestin-biased agonists like IHCH-7086 and RS130-180 can occupy both the main orthosteric binding pocket (OBP) and an extended binding pocket (EBP), stabilizing a receptor conformation that favors β-arrestin engagement. acs.org

Mechanistic Basis of Functional Selectivity

The mechanistic underpinning of functional selectivity lies in the conformational dynamics of the receptor itself. acs.org A G protein-coupled receptor (GPCR) like the 5-HT2A receptor is not a simple on-off switch but a dynamic protein that can adopt multiple active conformations. acs.org The specific conformation stabilized by a bound ligand determines which intracellular effector proteins (like G proteins or β-arrestins) can effectively bind to and be activated by the receptor. researchgate.netreprocell.com

Molecular dynamics simulations have shown that hallucinogenic and non-hallucinogenic agonists, despite binding to the same receptor, stabilize different conformations, particularly in the intracellular loop 2 (ICL2). acs.orgacs.org ICL2 is a critical region for interacting with and activating downstream signaling partners. acs.org It is proposed that this loop can act as a "fine-tuning selective switch," where different ligand-induced conformations of ICL2 have different propensities for engaging G proteins or β-arrestins. acs.org Therefore, the functional selectivity observed for a given 5-HT2 agonist-1 is a direct result of the unique structural and dynamic "signature" it imprints upon the receptor, which in turn dictates the profile of downstream signaling. acs.orgacs.org

Receptor Regulation and Trafficking in Response to 5 Ht2 Agonist 1 Free Base

Agonist-Induced Receptor Desensitization

Continuous or repeated exposure to a 5-HT2 agonist initiates a process known as desensitization, which leads to a diminished cellular response despite the continued presence of the agonist. This is a crucial negative feedback mechanism to protect the cell from excessive stimulation.

Studies in various cell types have consistently demonstrated that agonists induce a rapid desensitization of 5-HT2 receptor-mediated signaling. For instance, in cultured calf aortic smooth muscle cells, stimulation with serotonin (B10506) (5-HT) or 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) leads to a substantial decrease in the formation of phosphatidic acid, a measure of receptor signal transduction. nih.gov This desensitization of the 5-HT2 receptor-coupled response can be nearly complete within two hours of pretreatment with these agonists. nih.gov Similarly, in rat C6BU-1 glioma cells, 5-HT2 receptor-induced calcium mobilization is rapidly diminished after agonist treatment. pnas.orgpnas.org In vivo studies in rats have also shown that repeated administration of the 5-HT2 agonist DOM leads to a rapid desensitization of the head twitch response, a behavior mediated by 5-HT2A receptors. nih.gov

The molecular underpinnings of 5-HT2A receptor desensitization involve phosphorylation of the receptor protein. A primary mechanism for attenuating G protein-coupled receptor (GPCR) signaling involves the phosphorylation of serine and/or threonine residues by various kinases. ucdavis.eduacs.org This phosphorylation can lead to the uncoupling of the receptor from its associated G proteins, thereby halting downstream signaling. ucdavis.eduacs.org Research has identified specific amino acid residues critical for this process. Mutation of two serine residues, S188 in the second intracellular loop and S421 in the C-terminal tail, to alanine (B10760859) has been shown to significantly block agonist-induced desensitization of the 5-HT2A receptor. ucdavis.eduacs.org This indicates that the phosphorylation of these specific sites is essential for the desensitization process. While G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC) are often implicated in the desensitization of GPCRs, their exact roles in 5-HT2A receptor desensitization can be complex and cell-type specific. ucdavis.edu For example, some studies suggest that PKC may be involved in some aspects of 5-HT2A desensitization, though other cellular processes are also at play. ucdavis.edu

| Agonist | Cell/Animal Model | Observed Effect | Reference |

| Serotonin (5-HT), DOM | Calf aortic smooth muscle cells | Rapid desensitization of [3H]inositol phosphates accumulation. | nih.gov |

| DOM | Rats | Desensitization of head twitch response and decrease in frontal cortical 5-HT2 receptors. | nih.gov |

| 5-HT, DOM | Calf aortic smooth muscle cells | Decrease in 5-HT induced [32P]PA-formation. | nih.gov |

Receptor Internalization and Sequestration

Internalization of the 5-HT2A receptor is a dynamin-dependent process, as demonstrated by the inhibition of internalization upon the expression of a dominant-negative dynamin-1 mutant in HEK293 cells. frontiersin.org The process often occurs via clathrin-coated pits. ucdavis.edu Following agonist binding, the receptors are targeted to these pits, which then invaginate and pinch off to form clathrin-coated vesicles inside the cell. ucdavis.edu These vesicles then fuse with early endosomes. ucdavis.edu

Interestingly, the role of β-arrestins, which are crucial for the internalization of many other GPCRs, appears to be more complex and potentially cell-type specific for the 5-HT2A receptor. frontiersin.org Some studies in transiently transfected HEK-293 cells have found that agonist-induced internalization of 5-HT2A receptors can be arrestin-independent. ucdavis.edu In these instances, arrestin-2 and arrestin-3 were found in cellular compartments distinct from the internalized 5-HT2A receptors. ucdavis.edu

The activation of Protein Kinase C (PKC) has also been shown to be both necessary and sufficient for the internalization of 5-HT2A receptors. pnas.orgnih.gov Activation of PKC with a phorbol (B1677699) ester, in the absence of a 5-HT2A agonist, can induce receptor internalization. pnas.orgnih.gov Conversely, inhibiting PKC can prevent agonist-induced internalization. pnas.orgnih.gov

| Key Protein | Role in 5-HT2A Receptor Internalization | Evidence | Reference |

| Dynamin | Essential for the pinching off of vesicles from the plasma membrane. | Inhibition of internalization with dominant-negative dynamin-1. | frontiersin.org |

| Clathrin | Forms the coat of the pits where receptors accumulate before internalization. | Co-localization of 5-HT2A with clathrin. | frontiersin.org |

| β-Arrestins | May have a cell-type specific role; internalization can be arrestin-independent in some systems. | Arrestins sorted to compartments distinct from internalized receptors in HEK-293 cells. | ucdavis.edu |

| Protein Kinase C (PKC) | Activation is sufficient and necessary for internalization. | PKC activators induce internalization; PKC inhibitors block it. | pnas.orgnih.gov |

Receptor Resensitization and Recycling

After internalization, the fate of the 5-HT2A receptor determines the long-term regulation of cellular responsiveness. The receptors can either be targeted to lysosomes for degradation, leading to a down-regulation of receptor numbers, or they can be recycled back to the plasma membrane. ucdavis.edu The recycling of receptors is a critical step in the process of resensitization, which is the recovery of the receptor's ability to respond to an agonist. pnas.orgpnas.orgnih.gov

Once internalized into early endosomes, receptors may be dephosphorylated by specific phosphatases. ucdavis.edu This dephosphorylation is a key step that allows the receptor to regain its signaling competence. Following dephosphorylation, the receptors are sorted into recycling endosomes (such as Rab11+ endosomes) and are then trafficked back to the cell surface, fully resensitized and ready to respond to further agonist stimulation. ucdavis.edufrontiersin.org

The entire process of internalization and recycling contributes to the cell's ability to finely tune its response to serotonin. Studies using a GFP-tagged 5-HT2A receptor have visualized this recycling process, showing that receptors internalized in response to either serotonin or direct PKC activation are returned to the cell surface. pnas.orgnih.gov The kinetics of this recycling can vary, with one study indicating that the complete recycling of internalized 5-HT2A receptors in HEK293 cells takes approximately 2.5 hours. frontiersin.org The half-life for the recovery of the response after agonist pretreatment has been reported to be around 5 hours after a 2-hour pretreatment, and longer (9.5 to 12.5 hours) after a more prolonged agonist exposure. nih.gov

Constitutive Receptor Activity and Inverse Agonism

A fascinating aspect of 5-HT2 receptor pharmacology is the concept of constitutive activity. nih.govdoi.orgnih.govnih.govuthscsa.edu This refers to the ability of the receptor to adopt an active conformational state and initiate signaling cascades even in the absence of an agonist. nih.govnih.gov Both the 5-HT2A and 5-HT2C receptor subtypes have been shown to exhibit this ligand-independent activity in vitro and in vivo. nih.govnih.govuthscsa.edu

The existence of constitutive activity necessitates a re-evaluation of the traditional classification of receptor ligands. In a system with a constitutively active receptor, ligands can be classified into three categories:

Agonists: Bind to the receptor and increase its activity above the basal, constitutive level.

Neutral Antagonists: Bind to the receptor but have no effect on its activity, blocking the binding of both agonists and inverse agonists.

Inverse Agonists: Bind to the receptor and decrease its activity below the basal, constitutive level. nih.govnih.gov

Many compounds that were traditionally classified as 5-HT2A or 5-HT2C antagonists are now understood to be inverse agonists. nih.govnih.gov This is particularly true for many atypical antipsychotic drugs, such as clozapine (B1669256) and risperidone (B510), which have been shown to possess inverse agonist properties at both 5-HT2A and 5-HT2C receptors. nih.govnih.govpatsnap.com For example, in cellular systems with a high level of constitutively active 5-HT2A receptors, clozapine and risperidone can produce a significant reduction in basal signaling activity. nih.gov The inverse agonist actions of certain ligands suggest that the constitutive activity of 5-HT2 receptors is physiologically relevant. nih.gov For instance, the 5-HT2C inverse agonist SB206553 has been shown to increase dopamine (B1211576) levels in the nucleus accumbens, an effect that can be blocked by a neutral antagonist, providing in vivo evidence for the tonic inhibitory control exerted by constitutively active 5-HT2C receptors on dopamine release. nih.govjneurosci.org

The concept of inverse agonism has opened new avenues for drug development, as the ability to reduce ligand-independent receptor signaling may offer therapeutic benefits in conditions where the constitutive activity of 5-HT2 receptors is dysregulated. nih.govdoi.org

| Ligand Class | Effect on Constitutively Active 5-HT2 Receptors | Example Compounds | Reference |

| Agonist | Increases receptor activity above basal level. | Serotonin (5-HT), DOM | nih.govnih.govnih.gov |

| Neutral Antagonist | No effect on receptor activity; blocks other ligands. | SB 242084 (at 5-HT2C) | nih.gov |

| Inverse Agonist | Decreases receptor activity below basal level. | Clozapine, Risperidone, Pimavanserin, SB206553 | nih.govnih.gov |

Preclinical Investigational Models: Mechanistic Studies of 5 Ht2 Agonist 1 Free Base

In Vitro Cellular and Biochemical Assays

In the realm of preclinical research, in vitro assays serve as foundational tools for characterizing the interaction of novel compounds with their biological targets. For 5-HT2 agonist-1 (free base), a series of cellular and biochemical assays are employed to elucidate its binding affinity, functional activity, and downstream signaling effects at the serotonin (B10506) 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C). These assays are critical for establishing a compound's potency, selectivity, and mechanism of action at a molecular level.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are utilized to determine the affinity of a ligand for a specific receptor. nih.gov In the context of 5-HT2 agonist-1 (free base), these assays quantify its ability to bind to the 5-HT2A, 5-HT2B, and 5-HT2C receptors. A common method involves competitive binding experiments using a radiolabeled ligand with known affinity for the receptor.

In these experiments, membranes from cell lines engineered to express a high density of a specific human 5-HT2 receptor subtype are incubated with a constant concentration of a radiolabeled antagonist, such as [³H]-ketanserin for the 5-HT2A receptor or [³H]-mesulergine for the 5-HT2B and 5-HT2C receptors. nih.gov Increasing concentrations of the unlabeled investigational compound, 5-HT2 agonist-1 (free base), are then added. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Alternatively, an agonist radiolabel, such as [¹²⁵I]-DOI for the 5-HT2A receptor or [³H]-5-HT for the 5-HT2B and 5-HT2C receptors, can be used to specifically label the high-affinity, "agonist-preferring" state of the receptor. nih.gov This approach provides more direct insight into the affinity of an agonist for the functionally active conformation of the receptor. For example, one study reported an exemplified compound that inhibited the binding of [¹²⁵I]-DOI to 5-HT2C receptors with a Ki of 1.65 nM, demonstrating high affinity. bioworld.com This compound showed selectivity over the 5-HT2A and 5-HT2B subtypes, with Ki values of 47.6 nM and 210 nM, respectively. bioworld.com

| Receptor Subtype | Radioligand | Finding | Reference |

| 5-HT2C | [¹²⁵I]-DOI | An exemplified compound demonstrated a high binding affinity with a Ki of 1.65 nM. | bioworld.com |

| 5-HT2A | [¹²⁵I]-DOI | The same compound showed a lower affinity with a Ki of 47.6 nM. | bioworld.com |

| 5-HT2B | [¹²⁵I]-DOI | The compound exhibited the lowest affinity for this subtype with a Ki of 210 nM. | bioworld.com |

Functional Assays (e.g., Calcium Mobilization, IP Accumulation, cAMP Modulation)

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For 5-HT2 receptors, which primarily couple to Gq/G11 proteins, activation leads to the stimulation of phospholipase C (PLC). nih.govacs.org This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govinnoprot.com

Calcium Mobilization Assays: The increase in intracellular IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event that can be readily measured. nih.govinnoprot.com Calcium mobilization assays often utilize fluorescent dyes that are sensitive to changes in intracellular calcium concentration. eurofinsdiscovery.com The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method used to detect these rapid changes in fluorescence upon agonist stimulation in cells expressing the target receptor. nih.gov The potency of an agonist is typically reported as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For instance, stimulation of human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells with 5-HT elicits a robust, concentration-dependent increase in intracellular calcium levels. nih.gov

Inositol Phosphate (IP) Accumulation Assays: Another common functional assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation. acs.org Traditionally, these assays involved radiolabeling cells with [³H]-myo-inositol and then measuring the accumulation of radioactive IPs. aesnet.org Newer methods, such as those utilizing homogeneous time-resolved fluorescence (HTRF), offer a non-radioactive alternative with good sensitivity, making them suitable for high-throughput screening. nih.gov In one study, an exemplified compound showed agonistic activity at recombinant 5-HT2C receptors expressed in HEK-293 cells with an EC50 of 1.33 nM in an IP accumulation assay, and demonstrated selectivity over 5-HT2A (EC50 = 980 nM) and 5-HT2B (EC50 = 1290 nM) receptors. bioworld.com

cAMP Modulation: While 5-HT2 receptors are primarily coupled to Gq/11, they can also influence other signaling pathways. nih.govresearchgate.net For example, under certain conditions or with specific ligands, they may modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP). conicet.gov.ar 5-HT receptors like 5-HT4, 5-HT6, and 5-HT7 are known to stimulate cAMP formation via Gs proteins, while 5-HT1 and 5-HT5 receptors inhibit cAMP production through Gi/o proteins. researchgate.net Although less common for primary screening of 5-HT2 agonists, cAMP assays can be used to investigate potential cross-talk between signaling pathways or biased agonism.

| Assay Type | Finding | Reference |

| IP Accumulation | An exemplified compound showed potent agonistic activity at 5-HT2C receptors (EC50 = 1.33 nM) with high selectivity over 5-HT2A (EC50 = 980 nM) and 5-HT2B (EC50 = 1290 nM) receptors. | bioworld.com |

| Calcium Mobilization | Stimulation of all three human 5-HT2 receptor subtypes with 5-HT resulted in a robust, concentration-dependent increase in intracellular calcium levels in CHO-K1 cells. | nih.gov |

| IP Accumulation | A non-radioactive HTRF-based IP1 assay was developed and showed good correlation with calcium mobilization data for 5-HT2C agonists. | nih.gov |

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays provide another method for quantifying receptor activation and are particularly useful for high-throughput screening. nih.gov In these assays, cells are engineered to express a reporter gene (such as luciferase or green fluorescent protein) under the control of a specific response element that is activated by a downstream signaling molecule. nih.govnih.gov

For 5-HT2 receptors, which signal through the Gq/PLC pathway, a common approach is to use a response element like the nuclear factor of activated T-cells (NFAT) response element, which is sensitive to changes in intracellular calcium. nih.govresearchgate.net When an agonist binds to the receptor and initiates the signaling cascade, the resulting increase in calcium activates transcription factors that bind to the response element and drive the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of receptor activation.

Studies have compared different response elements, including serum response element (SRE), cAMP response element (CRE), and NFAT, for their suitability in detecting the activation of various 5-HT receptors. nih.govresearchgate.net While CRE-luciferase reporter genes have been found to be sensitive and reliable for detecting the activities of G protein-coupled 5-HT receptors in general, the choice of reporter can be optimized for specific receptor subtypes and signaling pathways. nih.gov For example, a luciferase-based assay for the 5-HTR4b receptor was developed with a high dynamic range and a nanomolar limit of detection for serotonin. acs.org

High-Throughput Screening Methodologies for Agonist Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov For the identification of novel 5-HT2 agonists, various HTS methodologies have been developed based on the functional and reporter gene assays described above.

The goal of HTS is to identify "hits"—compounds that demonstrate activity in the primary assay. These hits are then subjected to further testing to confirm their activity and determine their potency and selectivity. HTS assays for 5-HT2 agonists are typically cell-based and are designed to be robust, reproducible, and scalable. nih.gov

Examples of HTS approaches for serotonin receptors include:

GPCR-based screens in yeast: Yeast-based assays have been developed where activation of a human serotonin receptor on the yeast cell surface is coupled to the expression of a reporter like luciferase. nih.gov This allows for a high throughput of one compound per second. nih.gov

FLIPR-based calcium mobilization assays: As mentioned earlier, the FLIPR system is well-suited for HTS due to its speed and ability to read entire microplates at once. nih.gov

HTRF-based IP1 assays: These non-radioactive assays have been streamlined for HTS applications to measure Gq-coupled receptor activation. nih.gov

Virtual high-throughput screening (vHTS): This computational approach involves docking large libraries of virtual compounds into the three-dimensional structure of the target receptor to predict binding affinity and identify potential ligands. youtube.com In one instance, 100 million compounds from the ZINC database were screened against the 5-HT2A receptor, resulting in 1200 promising candidates for further investigation. youtube.com

Ex Vivo Tissue and Organ Bath Studies

Following in vitro characterization, ex vivo studies provide a bridge to in vivo pharmacology by examining the effects of a compound on intact, isolated tissues or organs. These studies offer a more physiologically relevant context than cell-based assays, as the receptors are in their native environment with endogenous signaling partners.

Isolated Tissue Preparations for Functional Characterization

For 5-HT2 agonists, a variety of isolated tissue preparations can be used to assess their functional effects. The choice of tissue depends on the specific 5-HT2 receptor subtype being investigated and its physiological role in that tissue.

A common ex vivo technique is the organ bath study. In this setup, a piece of tissue, such as a blood vessel or a strip of stomach fundus, is suspended in a temperature-controlled bath containing a physiological salt solution and bubbled with oxygen. physiology.org The tissue is connected to a force transducer, which measures changes in muscle tension. The addition of a 5-HT2 agonist to the bath can induce tissue contraction or relaxation, providing a measure of its functional activity. For example, 5-HT-induced vasoconstriction in isolated vascular tissue preparations is largely mediated by 5-HT2A receptors. nih.gov

Ex vivo experiments can also be used to confirm the in vivo pharmacological activity of a compound. For instance, after administering a 5-HT2B receptor antagonist to an animal, the aorta or stomach fundus can be removed and tested in an organ bath to demonstrate that the drug has effectively blocked the response to a 5-HT2B agonist. physiology.org These studies are crucial for validating the functional consequences of receptor binding in a complex biological system.

Electrophysiological Recordings in Brain Slices

Electrophysiological studies using in vitro brain slice preparations have been instrumental in elucidating the direct cellular effects of 5-HT2 Agonist-1 on neuronal excitability and synaptic transmission. These studies, primarily conducted in cortical regions rich in 5-HT2A receptors, reveal a complex modulation of both excitatory and inhibitory circuits.

When applied to brain slices, particularly from the medial prefrontal cortex (mPFC), 5-HT2 Agonist-1 consistently induces a depolarization of pyramidal neurons. nih.govfrontiersin.org This excitatory effect is often accompanied by an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). nih.govresearchgate.net This suggests that 5-HT2 Agonist-1 enhances glutamatergic transmission, likely through a presynaptic mechanism that increases the focal release of glutamate (B1630785) onto the apical dendrites of layer V pyramidal cells. nih.gov The agonist has been shown to increase the firing rates of these cortical neurons. nih.gov

Conversely, 5-HT2 Agonist-1 also modulates inhibitory neurotransmission. Studies show that it can increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, an effect attributed to the activation of 5-HT2A receptors on GABAergic interneurons. nih.govfrontiersin.org This indicates that while the compound has a primary excitatory effect on pyramidal cells, it also enhances the activity of local inhibitory circuits. frontiersin.org The specific response of a neuron can depend on the cell type, with some studies showing that in the piriform cortex, 5-HT2A receptor activation preferentially excites GABAergic neurons, while 5-HT2C receptor activation excites pyramidal neurons. frontiersin.org In the dorsal motor nucleus of the vagus (DMV), the agonist elicits a slow, sustained inward current in a significant portion of neurons, an effect mediated by 5-HT2A receptors. nih.gov

| Brain Region | Cell Type | Observed Effect of 5-HT2 Agonist-1 | Postulated Mechanism | Reference |

|---|---|---|---|---|

| Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal Neurons | Membrane depolarization; Increased firing rate; Increased sEPSC frequency. | Direct postsynaptic 5-HT2A receptor activation; Increased presynaptic glutamate release. | nih.govnih.govresearchgate.net |

| Medial Prefrontal Cortex (mPFC) | GABAergic Interneurons | Increased firing rate; Increased sIPSC frequency in pyramidal neurons. | Direct activation of 5-HT2A receptors on interneurons. | frontiersin.orgfrontiersin.org |

| Piriform Cortex | GABAergic Interneurons | Activation/Excitation. | Selective activation of 5-HT2A receptors on interneurons. | frontiersin.org |

| Basolateral Amygdala (BLA) | Presumptive Pyramidal Neurons | Facilitation of synaptic plasticity. | NMDAR-dependent mechanism. | nih.gov |

| Dorsal Motor Nucleus of the Vagus (DMV) | Gastrointestinal-Projecting Neurons | Slow, sustained inward current (excitation). | Direct activation of postsynaptic 5-HT2A receptors. | nih.gov |

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are essential for understanding how the cellular actions of 5-HT2 Agonist-1 translate into broader neurophysiological and network-level effects within a living system. These models, primarily in rodents, allow for the investigation of the compound's impact on neuronal activity, neurotransmitter dynamics, and circuit function in real-time, while excluding assessments of therapeutic efficacy or adverse effects.

Neurophysiological and Neurochemical Readouts of 5-HT2 Agonist-1 Activity

In vivo electrophysiological recordings in anesthetized or freely-moving animals have confirmed the excitatory effects of 5-HT2A receptor agonists observed in brain slices. Systemic administration of agonists like DOI, a compound with similar properties to 5-HT2 Agonist-1, variably affects the firing rate of pyramidal neurons in the mPFC, causing increases, decreases, or no change in activity. frontiersin.org This variability is likely due to the compound's dual action on both pyramidal cells and GABAergic interneurons. frontiersin.org In the substantia nigra pars reticulata (SNr), the 5-HT2A agonist TCB-2 was found to increase the basal firing rate of neurons in the medial part of the nucleus. nih.govjneurosci.org

Neurochemical studies using techniques such as in vivo microdialysis have demonstrated that 5-HT2 Agonist-1 can modulate the release of key neurotransmitters. Activation of 5-HT2A receptors in the mPFC leads to an increase in glutamate release. csic.esnih.gov This is consistent with electrophysiological findings of enhanced excitatory transmission. frontiersin.orgnih.gov The compound also influences the serotonergic system itself; local application in the mPFC can increase local 5-HT release, suggesting a complex feedback mechanism involving descending glutamatergic pathways to the dorsal raphe nucleus. csic.esnih.gov Simultaneous PET and phMRI studies in non-human primates have shown that 5-HT2A agonists can induce changes in cerebral blood volume (CBV), which are indicative of underlying changes in neural activity. nih.gov

| Brain Region | Readout | Observed Effect of 5-HT2 Agonist-1 | Reference |

|---|---|---|---|

| Medial Prefrontal Cortex (mPFC) | Neuronal Firing (Single-unit recording) | Variable (increase, decrease, or no change) in pyramidal neuron firing. | frontiersin.org |

| Substantia Nigra pars reticulata (SNr) | Neuronal Firing (Single-unit recording) | Increased basal firing rate of medial SNr neurons. | nih.govjneurosci.org |

| Medial Prefrontal Cortex (mPFC) | Neurotransmitter Release (Microdialysis) | Increased extracellular glutamate. | csic.esnih.gov |

| Medial Prefrontal Cortex (mPFC) | Neurotransmitter Release (Microdialysis) | Increased local 5-HT release. | csic.es |

| Whole Brain (Non-Human Primate) | Cerebral Blood Volume (phMRI) | Complex, region-dependent changes in CBV. | nih.gov |

Studies in Genetically Modified Animals

The use of genetically modified animals, particularly 5-HT2A receptor knockout (KO) mice, has been crucial for confirming that the observed effects of 5-HT2 Agonist-1 are indeed mediated by its target receptor. In 5-HT2A KO mice, the characteristic behavioral and neurophysiological responses to 5-HT2A agonists are typically absent. nih.govnih.gov For example, the increase in locomotor activity induced by low doses of the agonist DOI is abolished in 5-HT2A KO mice, directly implicating the receptor in this effect. nih.gov

Furthermore, KO models have been instrumental in dissecting the distinct and sometimes opposing roles of the closely related 5-HT2A and 5-HT2C receptors. Studies have shown that while 5-HT2A receptor activation increases locomotor activity, 5-HT2C receptor activation mediates a decrease in locomotion. nih.gov In 5-HT2A KO mice, the locomotor-suppressing effects of agonists with mixed 5-HT2A/2C activity are potentiated, highlighting the opposing influence of the 5-HT2A receptor. nih.gov Similarly, electrophysiological experiments in brain slices from 5-HT2A KO mice show no effect of serotonin on sIPSC frequency, confirming that the excitation of GABAergic interneurons is mediated specifically by the 5-HT2A receptor. frontiersin.org

| Model | Agonist Used | Key Finding | Conclusion | Reference |

|---|---|---|---|---|

| 5-HT2A Receptor Knockout (KO) Mice | DOI | Abolition of agonist-induced increase in locomotor activity. | Confirms 5-HT2A receptor mediation of this behavioral effect. | nih.gov |

| 5-HT2A Receptor Knockout (KO) Mice | DOI | Potentiation of locomotor suppression. | Reveals opposing roles of 5-HT2A and 5-HT2C receptors in motor control. | nih.gov |

| 5-HT2A Receptor Knockout (KO) Mice | Serotonin | No increase in sIPSC frequency in cortical neurons. | Demonstrates 5-HT2A receptor is necessary for excitation of GABAergic interneurons. | frontiersin.org |

| 5-HT2A Receptor Knockout (KO) Mice | DOI | Abolition of fear expression suppression. | Confirms the essential role of 5-HT2A receptors in this specific behavioral modulation. | nih.gov |

Investigation of Neural Circuit Modulation